molecular formula C16H19N3O2 B2694278 N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 1311647-36-5

N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No. B2694278
CAS RN: 1311647-36-5
M. Wt: 285.347
InChI Key: AIARXKDYEUCFAE-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, commonly known as CMBO, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMBO belongs to the class of oxazole-containing compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In

Mechanism of Action

The exact mechanism of action of CMBO is not fully understood. However, it has been suggested that CMBO exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. CMBO has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. The anti-inflammatory activity of CMBO is thought to be due to its ability to inhibit the NF-κB signaling pathway.
Biochemical and Physiological Effects
CMBO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that CMBO can induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells. CMBO has also been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication. In vivo studies have shown that CMBO can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMBO in lab experiments is its potent biological activity. CMBO has been shown to exhibit potent antitumor, antimicrobial, and anti-inflammatory activity, making it an attractive candidate for further study. Additionally, the synthesis of CMBO is relatively straightforward, and the compound can be easily purified using column chromatography.
One of the limitations of using CMBO in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in vivo and can also limit its use in certain in vitro assays. Additionally, the toxicity of CMBO has not been fully established, and further studies are needed to determine the safety profile of the compound.

Future Directions

There are several future directions for the study of CMBO. One area of interest is the development of analogs of CMBO with improved solubility and potency. Additionally, further studies are needed to determine the safety and toxicity profile of CMBO in vivo. Another area of interest is the study of the mechanism of action of CMBO, which could provide insights into the development of novel cancer therapies. Finally, the potential use of CMBO in combination with other drugs or therapies should also be explored.

Synthesis Methods

The synthesis of CMBO involves the reaction of 3-methyl-1-butanol with sodium cyanide to form 1-cyano-3-methylbutane. This compound is then reacted with phenylacetic acid to form N-(1-cyano-3-methylbutyl)phenylacetamide. The final step involves the cyclization of the amide using phosphorous oxychloride to form CMBO. The overall yield of the synthesis process is around 50%, and the purity of the compound can be improved using column chromatography.

Scientific Research Applications

CMBO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CMBO has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, CMBO has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)8-13(10-17)18-16(20)14-9-15(21-19-14)12-6-4-3-5-7-12/h3-7,11,13,15H,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIARXKDYEUCFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylbutyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide

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